molecular formula C12H16N2O4 B14797780 methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate

methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No.: B14797780
M. Wt: 252.27 g/mol
InChI Key: UPCAUQHSJMAOFY-UHFFFAOYSA-N
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Description

®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate is a chemical compound with a complex structure that includes a methoxyamino group, a phenyl ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Methoxyamino Intermediate: This step involves the reaction of a suitable precursor with methoxyamine to introduce the methoxyamino group.

    Introduction of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate with methyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyamino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyamino group can form hydrogen bonds with active site residues, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methoxyamino Chalcone Derivatives: These compounds share the methoxyamino group and have similar biological activities.

    Phenyl Carbamates: Compounds with a phenyl ring and a carbamate group, which have similar chemical properties.

Uniqueness

®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its stereochemistry (R-configuration) also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C12H16N2O4/c1-17-12(16)13-10(11(15)14-18-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

UPCAUQHSJMAOFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NOC

Origin of Product

United States

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